2,6-Di-tert-butyl-4-methyl-4H-thiopyran
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Overview
Description
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is an organosulfur compound characterized by its unique thiopyran ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups at the 2 and 6 positions, and a methyl group at the 4 position. These structural features contribute to its stability and reactivity, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methylsulfanyl-benzaldehyde and 2,6-di-tert-butylphenol in a solvent like toluene, followed by sonication and heating . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-methyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiopyran ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,6-Di-tert-butyl-4-methyl-4H-thiopyran has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the formulation of stabilizers and antioxidants for polymers and other materials.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran involves its interaction with molecular targets through its thiopyran ring and bulky substituents. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Its steric hindrance also allows it to stabilize reactive intermediates, making it useful in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant to stabilize lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is unique due to its thiopyran ring structure, which imparts distinct chemical properties compared to its phenolic and pyridine analogs
Properties
CAS No. |
71951-52-5 |
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Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-methyl-4H-thiopyran |
InChI |
InChI=1S/C14H24S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-10H,1-7H3 |
InChI Key |
PEXIAIADJOXBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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